molecular formula C18H12Br3NO3 B14209286 2,2',2''-Nitrilotris(5-bromophenol) CAS No. 831220-47-4

2,2',2''-Nitrilotris(5-bromophenol)

Cat. No.: B14209286
CAS No.: 831220-47-4
M. Wt: 530.0 g/mol
InChI Key: YUYHRKPEUZWWCX-UHFFFAOYSA-N
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Description

Tris(2-hydroxy-4-bromophenyl)amine: is an organic compound characterized by the presence of three bromophenyl groups attached to a central nitrogen atom, with each bromophenyl group further substituted with a hydroxyl group at the ortho position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-hydroxy-4-bromophenyl)amine typically involves the reaction of 2-hydroxy-4-bromobenzene with ammonia or an amine under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction , which involves the use of palladium catalysts to facilitate the formation of carbon-nitrogen bonds . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.

Industrial Production Methods: Industrial production of Tris(2-hydroxy-4-bromophenyl)amine may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Tris(2-hydroxy-4-bromophenyl)amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Phenyl-substituted amines.

    Substitution: Various substituted phenylamines depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tris(2-hydroxy-4-bromophenyl)amine is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of polymers and advanced materials.

Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry, where it can form stable complexes with metal ions. These complexes are investigated for their biological activity and potential therapeutic applications.

Medicine: The compound’s derivatives are explored for their pharmacological properties, including anti-inflammatory and anticancer activities. Research is ongoing to develop new drugs based on its structure.

Industry: In the industrial sector, Tris(2-hydroxy-4-bromophenyl)amine is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile precursor in manufacturing processes.

Mechanism of Action

The mechanism by which Tris(2-hydroxy-4-bromophenyl)amine exerts its effects involves its ability to form stable complexes with metal ions. These complexes can participate in redox reactions, acting as catalysts or mediators in various chemical processes. The molecular targets and pathways involved include interactions with enzymes and proteins, where the compound can modulate their activity through coordination chemistry.

Comparison with Similar Compounds

  • Tris(4-bromophenyl)amine
  • Tris(2,4-dibromophenyl)amine
  • Tris(4-nitrophenyl)amine

Comparison: Tris(2-hydroxy-4-bromophenyl)amine is unique due to the presence of hydroxyl groups, which enhance its reactivity and ability to form hydrogen bonds. This distinguishes it from other tris(bromophenyl)amines, which may lack these functional groups and therefore exhibit different chemical and physical properties. The hydroxyl groups also contribute to its solubility in polar solvents and its potential biological activity.

Properties

CAS No.

831220-47-4

Molecular Formula

C18H12Br3NO3

Molecular Weight

530.0 g/mol

IUPAC Name

5-bromo-2-(4-bromo-N-(4-bromo-2-hydroxyphenyl)-2-hydroxyanilino)phenol

InChI

InChI=1S/C18H12Br3NO3/c19-10-1-4-13(16(23)7-10)22(14-5-2-11(20)8-17(14)24)15-6-3-12(21)9-18(15)25/h1-9,23-25H

InChI Key

YUYHRKPEUZWWCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)O)N(C2=C(C=C(C=C2)Br)O)C3=C(C=C(C=C3)Br)O

Origin of Product

United States

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